6-Bromo-1-hydroxy-2-hexanone

Beschreibung

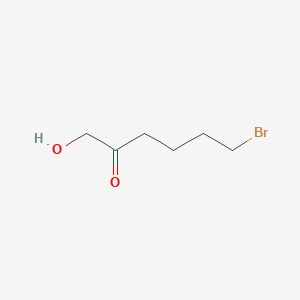

Structure

3D Structure

Eigenschaften

Molekularformel |

C6H11BrO2 |

|---|---|

Molekulargewicht |

195.05 g/mol |

IUPAC-Name |

6-bromo-1-hydroxyhexan-2-one |

InChI |

InChI=1S/C6H11BrO2/c7-4-2-1-3-6(9)5-8/h8H,1-5H2 |

InChI-Schlüssel |

RPFZSKHLVSVCGR-UHFFFAOYSA-N |

Kanonische SMILES |

C(CCBr)CC(=O)CO |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 6 Bromo 1 Hydroxy 2 Hexanone and Its Analogs

Established Synthetic Routes

The synthesis of α-hydroxy ketones and their halogenated derivatives can be achieved through several reliable methods. These approaches focus on the controlled formation of the ketone, the introduction of the hydroxyl group, and the specific placement of the halogen.

Synthesis via Acylation of Silyloxyethylene Derivatives

A direct and effective method for the preparation of 6-bromo-1-hydroxy-2-hexanone involves the acylation of a silyl (B83357) enol ether equivalent. Specifically, the reaction of 5-bromopentanoyl chloride with tris-trimethylsilyloxyethylene serves as a key example of this strategy. This reaction is typically facilitated by a Lewis acid catalyst, such as stannic tetrachloride.

The process begins with the dropwise addition of 5-bromopentanoyl chloride to a solution of tris-trimethylsilyloxyethylene containing a catalytic amount of stannic tetrachloride under an inert atmosphere. The reaction is exothermic, and the temperature is carefully controlled. Following the acylation, the resulting intermediate is hydrolyzed under mild acidic conditions (e.g., hydrochloric acid in tetrahydrofuran) to cleave the silyl ether protecting groups and reveal the hydroxyl and ketone functionalities. The final product is then isolated and purified through extraction and crystallization.

| Reactant 1 | Reactant 2 | Catalyst | Key Steps | Product |

| Tris-trimethylsilyloxyethylene | 5-Bromopentanoyl chloride | Stannic tetrachloride | 1. Acylation | This compound |

| 2. Acidic Hydrolysis | ||||

| 3. Extraction & Purification |

Approaches Involving Halogenation of Hydroxyketones

The synthesis of α-halo ketones can be accomplished by the direct halogenation of a ketone precursor. wikipedia.org This reaction can proceed under either acidic or basic conditions, though acidic catalysis is often preferred for achieving mono-halogenation at the α-carbon. libretexts.org The mechanism under acidic conditions involves the rate-determining formation of an enol intermediate. libretexts.org This enol, being electron-rich, then acts as a nucleophile, attacking an electrophilic halogen source like molecular bromine (Br₂). nih.gov

When applying this to the synthesis of this compound, the precursor would be 1-hydroxy-2-hexanone. A key consideration in this approach is the presence of the primary hydroxyl group, which could potentially react with the halogenating agent or the acid catalyst. Therefore, a protection strategy for the hydroxyl group, for instance, by converting it to a silyl ether or another suitable protecting group, would likely be necessary before the halogenation step. After successful α-bromination, the protecting group would be removed to yield the final product.

| Precursor | Reagent | Catalyst | Key Features |

| 1-Hydroxy-2-hexanone (protected) | Bromine (Br₂) | Acid (e.g., Acetic Acid) | Proceeds via enol intermediate. libretexts.org |

| Acid catalysis helps prevent polyhalogenation. libretexts.org | |||

| Hydroxyl group requires protection. |

Strategies for Hydroxyl Group Introduction on Halo-Ketones

An alternative pathway involves introducing the hydroxyl group onto a pre-existing α-bromo ketone. This is a classic nucleophilic substitution reaction, where a hydroxide (B78521) source displaces the bromide ion at the α-carbon. google.com The high reactivity of α-halo ketones as alkylating agents facilitates this transformation. wikipedia.org

For the synthesis of this compound, this strategy would start with 1,6-dibromo-2-hexanone. A selective nucleophilic substitution at the C1 position is required. Reagents such as sodium nitrite (B80452) in dimethylformamide (DMF), followed by hydrolysis, have been shown to effectively convert α-halo ketones to α-hydroxy ketones. researchgate.net Another common method is direct hydrolysis using an aqueous alkali, such as sodium hydroxide, sometimes in the presence of a phase-transfer catalyst to improve reaction efficiency. google.com Careful control of reaction conditions is essential to favor substitution at the α-position (C1) over the alkyl bromide at the C6 position and to avoid potential side reactions like the Favorskii rearrangement. wikipedia.org

| Precursor | Reagent | Solvent | Key Transformation |

| 1,6-Dibromo-2-hexanone | Sodium Nitrite (NaNO₂) | Dimethylformamide (DMF) | Selective SN2 substitution at the α-carbon. researchgate.net |

| 1,6-Dibromo-2-hexanone | Sodium Hydroxide (aq) | Water / Biphasic | Hydrolysis of the α-bromo group to a hydroxyl group. google.com |

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials by breaking bonds and identifying corresponding reliable forward reactions. amazonaws.com

Disconnections at the Ketone Moiety

The ketone functional group in this compound offers several points for logical disconnection.

Disconnection via Enolate Chemistry: A common strategy for ketone synthesis is the acylation of an enolate or its equivalent. researchgate.net By disconnecting the C1-C2 bond, we identify two key synthons: a hydroxymethyl anion equivalent and a 5-bromopentanoyl cation equivalent. This retrosynthetic step directly corresponds to the forward synthesis involving the acylation of tris-trimethylsilyloxyethylene with 5-bromopentanoyl chloride, as described in section 2.1.1.

Disconnection via Oxidation: Ketones can be formed by the oxidation of secondary alcohols. youtube.com A functional group interconversion (FGI) on the ketone leads back to a secondary alcohol precursor, 6-bromo-1,2-hexanediol. This diol could then be selectively oxidized, for example using a mild oxidizing agent that preferentially reacts with the secondary alcohol over the primary one, to yield the target molecule.

Disconnections at the Carbon-Bromine Bond

The carbon-bromine bond is another logical site for disconnection, suggesting pathways that install the halogen at a later stage of the synthesis.

Disconnection to an Alcohol Precursor (FGI): A functional group interconversion can be applied to replace the bromine atom with a hydroxyl group. This leads to the precursor 6-hydroxy-1-hydroxy-2-hexanone (a dihydroxy ketone). In the forward direction, this would involve the selective bromination of the terminal hydroxyl group, for instance, via an Appel reaction or by conversion to a tosylate followed by substitution with bromide.

Disconnection via Halogenation: A direct disconnection of the C-Br bond via FGI leads to the precursor 1-hydroxy-2-hexanone. The forward reaction would be the α-bromination of this hydroxyketone, as discussed in section 2.1.2. This is a common and straightforward method for synthesizing α-bromo ketones. nih.gov

Disconnections at the Carbon-Oxygen (Hydroxyl) Bond

Retrosynthetic analysis, or the disconnection approach, is a problem-solving technique for planning organic syntheses. lkouniv.ac.inwiley.com It involves breaking down a target molecule into simpler, commercially available starting materials through a series of imaginary bond cleavages, known as disconnections. lkouniv.ac.inwiley.com For this compound, a key disconnection involves the primary hydroxyl group at the C-1 position.

A C-O bond disconnection at the hydroxyl group suggests a functional group interconversion (FGI) strategy. This process involves converting one functional group into another. wiley.com In this context, the primary alcohol can be retrosynthetically converted to a more synthetically accessible functional group, such as an aldehyde or a carboxylic acid ester.

Retrosynthetic Analysis of this compound:

The forward synthesis would then involve the selective reduction of the aldehyde group in the presence of the ketone. This can be achieved using chemoselective reducing agents. For instance, reagents like sodium borohydride (B1222165) (NaBH₄) can, under controlled conditions, preferentially reduce aldehydes over ketones. Another approach involves the reduction of a corresponding ester, such as methyl 6-bromo-2-oxohexanoate, using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or by using one equivalent of diisobutylaluminium hydride (DIBAL-H) at low temperatures to yield the hydroxy aldehyde. imperial.ac.uk

Advanced and Green Chemistry Approaches in Hexanone Derivative Synthesis

Recent advancements in organic synthesis have focused on developing more sustainable and efficient methodologies. whiterose.ac.uk These "green chemistry" approaches aim to reduce waste, minimize energy consumption, and use less hazardous substances. whiterose.ac.ukresearchgate.net

Catalytic Methods for Functional Group Interconversion

Catalytic methods are superior to stoichiometric ones as they reduce waste and often allow for milder reaction conditions. whiterose.ac.uk In the synthesis of hydroxy-hexanone derivatives, catalytic functional group interconversions are crucial for introducing the hydroxyl and ketone functionalities with high selectivity.

One key transformation is the oxidation of a secondary alcohol to a ketone. A variety of chromium(VI) reagents have historically been used for this purpose. imperial.ac.uk However, modern green chemistry favors less toxic, catalytic systems. For example, the oxidation of secondary alcohols can be achieved using catalytic amounts of ruthenium chloride (RuCl₃) with an oxidant like Oxone. organic-chemistry.org Similarly, α-hydroxy ketones can be synthesized from various precursors using catalytic methods. For instance, the direct ketohydroxylation of 1-aryl-1-alkenes can be achieved with hydrogen peroxide (H₂O₂), catalyzed by a 12-tungstophosphoric acid/cetylpyridinium chloride system. organic-chemistry.org

Another relevant approach is the catalytic α-hydroxylation of ketones. This can be accomplished using meta-chloroperbenzoic acid (mCPBA) and p-toluenesulfonic acid (PTSA) in the presence of a catalytic amount of iodine. organic-chemistry.org These methods provide efficient routes to α-hydroxy ketones, which are valuable intermediates in organic synthesis. researchgate.netnih.gov

Table 1: Catalytic Methods for Hydroxy/Keto Functional Group Interconversion

| Catalytic System | Transformation | Substrate Example | Product Example | Yield |

|---|---|---|---|---|

| RuCl₃/Oxone/NaHCO₃ | Regioselective oxidation of vicinal diol | 1,2-Hexanediol | 1-Hydroxy-2-hexanone | Good |

| I₂ (cat.), MCPBA, PTSA | α-Hydroxylation of ketone | 2-Hexanone | 1-Hydroxy-2-hexanone or 3-Hydroxy-2-hexanone | Dependent on ketone |

Note: This table presents plausible applications of cited methods to relevant substrates.

Solvent-Free and Environmentally Benign Syntheses

A primary goal of green chemistry is to reduce or eliminate the use of volatile organic solvents, which are often toxic and difficult to dispose of. mdpi.com Solvent-free, or "neat," reactions represent an ideal approach.

For the synthesis of bromoketone analogs, several solvent-free methods have been developed. One such method involves the α-bromination of aromatic ketones by grinding the solid ketone with 1,2-dipyridiniumditribromide-ethane (DPTBE) in a mortar at room temperature. mdpi.com Another approach utilizes microwave irradiation. For example, α-bromoaryl ketones can be synthesized in good yields by microwave irradiation of the ketone with sodium bromide (NaBr) and urea-hydrogen peroxide (UHP) on silica (B1680970) functionalized with acetic acid; this method features extremely short reaction times. mdpi.com

The use of environmentally benign reagents is another cornerstone of green chemistry. A one-pot synthesis of α-bromoketones from secondary alcohols has been developed using ammonium (B1175870) bromide (NH₄Br) and Oxone, which are inexpensive, stable, and non-toxic reagents. rsc.org This reaction proceeds through the oxidation of the alcohol to a ketone, followed by oxidative bromination. rsc.org

Table 2: Examples of Solvent-Free Bromination Methods

| Method | Reagents | Conditions | Substrate Example | Yield |

|---|---|---|---|---|

| Grinding | 1,2-Dipyridiniumditribromide-ethane (DPTBE) | Room Temperature, 1-1.5 h | Acetophenone (B1666503) | Good |

Note: This table is based on methodologies described for aryl ketones, which serve as analogs for hexanone derivatives.

Flow Chemistry Applications in Bromoketone Synthesis

Flow chemistry, which involves performing reactions in a continuous stream rather than a flask, offers significant advantages over traditional batch processing. vapourtec.com These benefits include superior control over reaction parameters like temperature and mixing, enhanced safety for handling hazardous reagents, and the ability to perform reactions that are not feasible in batch. vapourtec.com

The synthesis of α-bromoketones is particularly well-suited to flow chemistry. For instance, the α-bromination of acetophenone has been achieved with a 99% yield in a continuous flow reactor using HBr and bromine in 1,4-dioxane, with no observation of ring bromination or dibrominated products, highlighting the excellent selectivity of the process. mdpi.com Flow techniques enable the formation and immediate use of unstable intermediates, such as lithiated dibromomethane (B42720) for the synthesis of α-dibromoketones, which are difficult to control under batch conditions. vapourtec.com This precise control over reaction time and temperature allows for the preparation of various α-bromoketones that cannot be obtained in batch experiments. vapourtec.com The throughput of these systems can be significant; for example, the bromination of aldehydes has been achieved with a throughput of up to 53 g/day . researchgate.net

Table 3: Flow Chemistry in Bromoketone Synthesis

| Substrate | Reagents | Solvent | Key Advantage | Reported Yield |

|---|---|---|---|---|

| Acetophenone | HBr, Bromine | 1,4-Dioxane | Excellent selectivity, no byproducts | 99% mdpi.com |

| Aldehydes | Potassium hypobromite | - | High throughput (up to 53 g/day ) | Excellent researchgate.net |

Chemical Reactivity and Transformation Pathways of 6 Bromo 1 Hydroxy 2 Hexanone

Reactions at the Ketone Carbonyl Group

The carbonyl group of the ketone is a primary site for nucleophilic attack due to the electrophilic nature of the carbonyl carbon.

Nucleophilic Addition Reactions

Nucleophilic addition is a characteristic reaction of ketones. For 6-bromo-1-hydroxy-2-hexanone, these reactions can lead to the formation of new functional groups at the C2 position.

The ketone functional group in this compound can be selectively reduced to a secondary alcohol, yielding 6-bromo-1,2-hexanediol. This transformation is typically accomplished using mild reducing agents, such as sodium borohydride (B1222165) (NaBH₄). brainly.com Sodium borohydride is a source of hydride ions (H⁻), which act as nucleophiles. youtube.com

The reaction mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon. This is followed by protonation of the resulting alkoxide intermediate by the solvent, which is typically an alcohol like methanol (B129727) or ethanol. youtube.com Given that sodium borohydride is a mild reducing agent, it selectively reduces the ketone without affecting the alkyl bromide or the primary alcohol. youtube.comorganic-chemistry.org

| Reagent | Product | Notes |

| Sodium Borohydride (NaBH₄) | 6-Bromo-1,2-hexanediol | Mild and selective for the ketone. brainly.com |

| Lithium Aluminum Hydride (LiAlH₄) | 1,2-Hexanediol | A stronger reducing agent, may also reduce the alkyl bromide. |

Ketal Formation: Ketals are formed by reacting a ketone with an excess of an alcohol in the presence of an acid catalyst. This reaction is a reversible process and is often used to protect the ketone functional group during other chemical transformations. For this compound, the intramolecular hydroxyl group could potentially interfere or participate in the reaction, possibly leading to cyclic ketal structures. To favor the formation of an acyclic ketal, the primary alcohol might first need to be protected.

Oxime Formation: Oximes are prepared by the reaction of ketones with hydroxylamine (B1172632) (NH₂OH). masterorganicchemistry.comchemtube3d.comnih.gov This reaction is also acid-catalyzed and proceeds through a mechanism similar to imine formation. quora.com The nitrogen atom of hydroxylamine acts as a nucleophile, attacking the carbonyl carbon. youtube.com A series of proton transfers and the elimination of a water molecule result in the formation of the C=N double bond characteristic of an oxime. chemtube3d.comquora.com Oximes can exist as a mixture of geometric isomers (E/Z). chemtube3d.comquora.com

| Reagent | Product Type | General Conditions |

| Alcohol (e.g., Methanol, Ethanol) | Ketal | Acid catalyst, removal of water |

| Hydroxylamine (NH₂OH) | Oxime | Mildly acidic conditions masterorganicchemistry.comnih.gov |

Alpha-Halogenation and Alpha-Alkylation adjacent to Carbonyl

The carbon atom adjacent to the carbonyl group (the α-carbon) in ketones is reactive due to the ability to form a stable enol or enolate intermediate. masterorganicchemistry.com In this compound, the α-carbon is at the C3 position (the C1 carbon is also an alpha-carbon but has no protons to be removed).

Alpha-Halogenation: This reaction involves the substitution of an α-hydrogen with a halogen. The reaction can be catalyzed by either acid or base. Under basic conditions, the reaction proceeds through an enolate intermediate. The presence of an electron-withdrawing halogen on the alpha-carbon increases the acidity of the remaining alpha-hydrogens, often leading to multiple halogenations. mnstate.edu

Alpha-Alkylation: This is a key carbon-carbon bond-forming reaction where an alkyl group is introduced at the α-position. libretexts.org The reaction typically involves two steps: first, the formation of an enolate using a strong, non-nucleophilic base like lithium diisopropylamide (LDA), followed by the nucleophilic attack of the enolate on an alkyl halide in an Sₙ2 reaction. libretexts.orgyoutube.com The presence of the α-hydroxyl group can complicate this reaction, as the acidic proton of the hydroxyl group would be abstracted by the strong base. Therefore, protection of the hydroxyl group is generally required before enolate formation and alkylation. nih.gov

| Reaction | Reagents | Key Intermediate | Notes |

| α-Halogenation (Base-catalyzed) | Base (e.g., NaOH), Halogen (Br₂, Cl₂) | Enolate | Can lead to polyhalogenation. mnstate.edu |

| α-Alkylation | 1. Strong Base (e.g., LDA) 2. Alkyl Halide (R-X) | Enolate | Requires a strong base for complete enolate formation. libretexts.orgyoutube.com Hydroxyl group must be protected. |

Reactions at the Hydroxyl Functional Group

The primary alcohol at the C1 position can undergo reactions typical of alcohols, most notably oxidation.

Oxidation Reactions

The primary hydroxyl group of this compound can be oxidized to an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. wikipedia.org A significant challenge in this transformation is the selective oxidation of the primary alcohol without affecting the ketone or other parts of the molecule.

Mild oxidizing agents are required to convert the primary alcohol to an aldehyde, forming 6-bromo-2-oxohexanal. Reagents such as pyridinium (B92312) chlorochromate (PCC) or the Dess-Martin periodinane are often used for this purpose as they are known to oxidize primary alcohols to aldehydes with minimal overoxidation. wikipedia.org More selective methods, such as those using catalytic amounts of 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) in the presence of a co-oxidant, can exhibit high chemoselectivity for primary alcohols over ketones. acs.org

Using stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (Jones reagent), would likely lead to the formation of the corresponding carboxylic acid, 5-bromo-1-oxopentanoic acid. However, these harsh conditions might also lead to cleavage or other side reactions involving the ketone. A copper-catalyzed oxidation using oxygen has been shown to selectively oxidize α-hydroxy ketones to α-keto aldehydes. rsc.org

| Oxidizing Agent | Product | Selectivity |

| Pyridinium Chlorochromate (PCC) | 6-Bromo-2-oxohexanal | Oxidizes primary alcohols to aldehydes. wikipedia.org |

| Dess-Martin Periodinane | 6-Bromo-2-oxohexanal | Mild oxidant for converting alcohols to aldehydes or ketones. wikipedia.org |

| TEMPO/Co-oxidant | 6-Bromo-2-oxohexanal | Highly chemoselective for primary alcohols. acs.org |

| Potassium Permanganate (KMnO₄) | 5-Bromo-1-oxopentanoic acid | Strong oxidant, may lead to overoxidation or cleavage. organic-chemistry.org |

Esterification and Etherification

The primary alcohol at the C-1 position of this compound is amenable to standard esterification and etherification reactions. These transformations are fundamental in synthetic chemistry for the protection of the hydroxyl group or for the introduction of new functional moieties.

Esterification: The hydroxyl group can be readily converted into an ester. This is typically achieved by reaction with a carboxylic acid under acidic catalysis (Fischer esterification) or, more efficiently, by using more reactive acylating agents such as acyl chlorides or anhydrides in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine.

Etherification: The formation of an ether from the primary alcohol can be accomplished through various methods. A common approach is the Williamson ether synthesis, which involves the deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form the corresponding alkoxide, followed by nucleophilic substitution with an alkyl halide.

The table below summarizes potential esterification and etherification reactions.

| Reaction Type | Reagent(s) | Product |

| Esterification | Acetic anhydride, Pyridine | 6-Bromo-2-oxohexyl acetate |

| Esterification | Benzoyl chloride, Triethylamine | 6-Bromo-2-oxohexyl benzoate |

| Etherification | 1. Sodium hydride (NaH)2. Methyl iodide | 6-Bromo-1-methoxy-2-hexanone |

| Etherification | 1. Sodium hydride (NaH)2. Benzyl bromide | 1-(Benzyloxy)-6-bromo-2-hexanone |

Protection/Deprotection Strategies

In multi-step syntheses, the selective protection of the hydroxyl and ketone functionalities of this compound is crucial to prevent unwanted side reactions.

Hydroxyl Group Protection: The C-1 primary alcohol can be protected using a variety of common protecting groups. Silyl (B83357) ethers, such as those derived from tert-butyldimethylsilyl chloride (TBDMSCl) or triisopropylsilyl chloride (TIPSCl), are frequently used due to their stability and ease of removal with fluoride (B91410) reagents (e.g., TBAF). Other options include the formation of ethers like the methoxymethyl (MOM) ether or the tetrahydropyranyl (THP) ether.

Ketone Group Protection: The C-2 ketone can be protected by converting it into an acetal (B89532) or ketal. Reaction with ethylene (B1197577) glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) yields a cyclic 1,3-dioxolane, which is stable under basic and nucleophilic conditions but can be readily removed by acid hydrolysis.

The following table outlines common protection strategies for this molecule.

| Functional Group | Protecting Group Reagent(s) | Protected Form | Deprotection Reagent(s) |

| Hydroxyl (C-1) | tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole | 1-(tert-Butyldimethylsilyloxy)-6-bromo-2-hexanone | Tetrabutylammonium fluoride (TBAF) |

| Hydroxyl (C-1) | 3,4-Dihydro-2H-pyran (DHP), p-TsOH (cat.) | 6-Bromo-1-(tetrahydropyran-2-yloxy)-2-hexanone | Aqueous acid (e.g., HCl) |

| Ketone (C-2) | Ethylene glycol, p-TsOH (cat.) | 2-(4-Bromobutyl)-2-methyl-1,3-dioxolane | Aqueous acid (e.g., HCl) |

Reactions at the Carbon-Bromine Bond

The primary alkyl bromide at the C-6 position is an excellent electrophilic site for a variety of transformations, including nucleophilic substitution, elimination, and organometallic cross-coupling reactions.

Nucleophilic Substitution Reactions (SN1/SN2)

The carbon-bromine bond is susceptible to cleavage via nucleophilic attack. Given that it is a primary alkyl halide, the SN2 (bimolecular nucleophilic substitution) mechanism is strongly favored over the SN1 pathway. libretexts.org This reaction proceeds with an inversion of configuration if the carbon were chiral and allows for the introduction of a wide range of functionalities by displacing the bromide leaving group. libretexts.org

A variety of nucleophiles can be employed, including cyanide, azide (B81097), amines, and thiolates, to generate diverse derivatives.

| Nucleophile (Reagent) | Product |

| Sodium cyanide (NaCN) | 7-Hydroxy-6-oxoheptanenitrile |

| Sodium azide (NaN₃) | 6-Azido-1-hydroxy-2-hexanone |

| Ammonia (B1221849) (NH₃) | 6-Amino-1-hydroxy-2-hexanone |

| Sodium thiophenoxide | 1-Hydroxy-6-(phenylthio)-2-hexanone |

Elimination Reactions for Alkene Formation

While SN2 reactions are generally preferred for primary alkyl halides, elimination reactions can occur, particularly in the presence of strong, sterically hindered bases. The E2 (bimolecular elimination) mechanism would involve the abstraction of a proton from the C-5 position and the concurrent departure of the bromide ion, leading to the formation of an alkene. The expected product from such a reaction would be 1-hydroxyhex-5-en-2-one.

| Base (Reagent) | Product |

| Potassium tert-butoxide (KOtBu) | 1-Hydroxyhex-5-en-2-one |

| Sodium amide (NaNH₂) | 1-Hydroxyhex-5-en-2-one |

Organometallic Cross-Coupling Reactions

The carbon-bromine bond can participate in the formation of new carbon-carbon bonds through organometallic cross-coupling reactions. These palladium-catalyzed reactions are powerful tools in modern organic synthesis. scbt.com While many classic cross-coupling reactions like the Suzuki and Heck reactions typically involve aryl or vinyl halides, modifications and other named reactions are suitable for alkyl halides. For instance, a Negishi coupling (with an organozinc reagent) or a Kumada coupling (with a Grignard reagent) could be employed to couple the hexanone backbone to other organic fragments.

| Reaction Name | Coupling Partner (Example) | Catalyst (Example) | Product (Example) |

| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄, Base | 1-Hydroxy-6-phenyl-2-hexanone |

| Negishi Coupling | Phenylzinc chloride | Pd(dppf)Cl₂ | 1-Hydroxy-6-phenyl-2-hexanone |

| Kumada Coupling | Phenylmagnesium bromide | Pd(PPh₃)₄ | 1-Hydroxy-6-phenyl-2-hexanone |

Intramolecular Cyclization and Rearrangement Reactions

The presence of multiple reactive functional groups within the same molecule opens up possibilities for intramolecular reactions, leading to the formation of cyclic structures.

Intramolecular Etherification: Treatment of this compound with a non-nucleophilic base (e.g., sodium hydride) can generate an alkoxide at the C-1 hydroxyl. This alkoxide can then act as an internal nucleophile, attacking the electrophilic C-6 carbon and displacing the bromide. This SN2 reaction, known as an intramolecular Williamson ether synthesis, would result in the formation of a six-membered heterocyclic compound, 2-acetyltetrahydropyran.

Intramolecular Aldol-type Reaction: A sufficiently strong base could also deprotonate the α-carbon at the C-3 position to form an enolate. This enolate could then undergo an intramolecular SN2 reaction, attacking the C-6 carbon to form a five-membered ring, 2-acetyl-1-cyclopentylmethanol. The relative rates of these competing cyclization pathways would depend on the reaction conditions, particularly the choice of base and solvent.

| Reaction Type | Reagent(s) | Product |

| Intramolecular Etherification | Sodium hydride (NaH) | 2-Acetyltetrahydropyran |

| Intramolecular Enolate Alkylation | Lithium diisopropylamide (LDA) | (2-Acetylcyclopentyl)methanol |

Lactone and Cyclic Ether Formation

The intramolecular cyclization of this compound can theoretically proceed through two main pathways: O-alkylation to form a cyclic ether or, following a rearrangement, cyclization to form a lactone.

Cyclic Ether Formation:

The most direct intramolecular reaction is the formation of a cyclic ether via an internal Williamson ether synthesis. In the presence of a base, the hydroxyl group is deprotonated to form an alkoxide. This alkoxide can then act as a nucleophile, attacking the carbon atom bonded to the bromine, which is an electrophilic center. This intramolecular SN2 reaction results in the displacement of the bromide ion and the formation of a five-membered tetrahydrofuran (B95107) ring. The product of this reaction would be 1-(tetrahydrofuran-2-yl)ethan-1-one. The rate of formation of five-membered rings through such intramolecular cyclizations is generally favorable due to minimal ring strain and a high probability of the reactive ends of the molecule encountering each other.

Lactone Formation:

The formation of a lactone from this compound is a more complex process that would likely involve a Favorskii-type rearrangement. Under basic conditions, an enolate can be formed by the deprotonation of the carbon adjacent to the ketone (C1). This enolate could then displace the bromide to form a cyclopropanone (B1606653) intermediate. Subsequent nucleophilic attack of the hydroxyl group on the cyclopropanone, followed by ring-opening, could lead to the formation of a lactone. However, the formation of a stable five- or six-membered lactone ring from this specific substrate via a Favorskii rearrangement is not a direct or commonly cited pathway. A more plausible, though still complex, route to a lactone might involve initial oxidation of the primary alcohol to a carboxylic acid, followed by intramolecular esterification.

The competition between these two pathways—cyclic ether versus lactone formation—is influenced by several factors, including the reaction conditions (nature of the base, solvent, temperature) and the relative activation energies of the competing transition states. For simple halohydrins, intramolecular Williamson ether synthesis to form cyclic ethers is a well-established and efficient process, particularly for the formation of five- and six-membered rings.

Spirobifuran and Analogous Cyclization Pathways

The structure of this compound does not readily lend itself to the direct formation of a spirobifuran system in a single transformation. Spirobifurans consist of two furan (B31954) rings sharing a single carbon atom. The synthesis of such structures typically involves more complex starting materials or multi-step synthetic sequences.

However, derivatives of this compound could potentially be utilized in strategies to construct spirocyclic systems. For instance, if the ketone were converted to an enol ether, a subsequent intramolecular radical cyclization could be envisioned. Another hypothetical pathway might involve the formation of a furan ring from the hexanone backbone, followed by a second cyclization to form the spiro junction. These possibilities remain speculative in the absence of specific literature precedents for this substrate.

Stereochemical Considerations in Reactivity

When considering the cyclization of substituted analogs of this compound, the stereochemical outcome of the reaction becomes a critical aspect. The formation of new stereocenters during ring closure can be influenced by existing chirality in the molecule or by the use of chiral reagents or catalysts.

Chiral Induction in Asymmetric Transformations

If the starting material, this compound, were to possess a stereocenter, for example, at one of the methylene (B1212753) carbons in the chain, this could influence the stereochemistry of the newly formed stereocenter in the cyclic product. This phenomenon is known as chiral induction or substrate-controlled diastereoselectivity. During the intramolecular SN2 reaction to form a tetrahydrofuran ring, the incoming nucleophile (the alkoxide) will attack the carbon bearing the bromine from the backside. The preferred trajectory of this attack can be influenced by the steric and electronic properties of the substituents on the existing stereocenter, leading to the preferential formation of one diastereomer over the other.

The table below illustrates hypothetical diastereomeric ratios for the cyclization of a substituted this compound, based on general principles of stereocontrol in similar cyclizations.

| Substituent at C4 | Proposed Major Diastereomer | Hypothetical Diastereomeric Ratio (dr) | Controlling Factor |

|---|---|---|---|

| Methyl | trans | ~3:1 | Steric hindrance from the methyl group favoring a transition state that leads to the trans product. |

| Phenyl | trans | >10:1 | Increased steric bulk of the phenyl group significantly disfavoring the cis transition state. |

| Hydroxyl | cis | Variable | Potential for hydrogen bonding to influence the transition state geometry, possibly favoring the cis product. |

Diastereoselective and Enantioselective Syntheses

In the absence of pre-existing chirality in the substrate, stereocontrol can be achieved through the use of chiral auxiliaries, reagents, or catalysts.

Diastereoselective Synthesis: A chiral auxiliary could be temporarily attached to the this compound molecule. This auxiliary would direct the cyclization to occur from one face of the molecule, leading to the formation of a specific diastereomer. Subsequent removal of the auxiliary would yield an enantiomerically enriched product.

Enantioselective Synthesis: A more elegant approach involves the use of a chiral catalyst. For the intramolecular Williamson ether synthesis, a chiral phase-transfer catalyst could be employed to deprotonate the hydroxyl group in an enantioselective manner, leading to an excess of one enantiomer of the cyclic ether product. Alternatively, if the cyclization proceeds through a different mechanism, for example, a metal-catalyzed process, a chiral ligand on the metal could control the stereochemical outcome.

The following table summarizes potential enantioselective strategies for the cyclization of this compound.

| Strategy | Type of Catalyst/Reagent | Potential Product | Anticipated Enantiomeric Excess (ee) |

|---|---|---|---|

| Enantioselective Deprotonation | Chiral base or phase-transfer catalyst | (R)- or (S)-1-(tetrahydrofuran-2-yl)ethan-1-one | Moderate to high (50-95%) |

| Kinetic Resolution | Chiral catalyst that selectively cyclizes one enantiomer of a racemic substrate | Enantioenriched cyclic ether and unreacted haloalcohol | Variable, dependent on conversion |

| Dynamic Kinetic Resolution | Catalyst that racemizes the starting material while selectively cyclizing one enantiomer | Single enantiomer of the cyclic ether | Potentially >99% |

Advanced Spectroscopic and Structural Elucidation Studies of 6 Bromo 1 Hydroxy 2 Hexanone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed map of the carbon-hydrogen framework can be constructed.

The ¹H NMR spectrum of 6-Bromo-1-hydroxy-2-hexanone is anticipated to display distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electronic environment of each proton. Protons near electronegative atoms like oxygen and bromine are deshielded and appear at higher chemical shifts (downfield).

The expected signals would include a singlet for the hydroxyl proton, a singlet for the methylene (B1212753) protons adjacent to the carbonyl and hydroxyl groups, and a series of multiplets for the methylene groups in the alkyl chain. The protons on the carbon adjacent to the bromine atom would be expected to resonate at a lower field compared to the other methylene groups due to the deshielding effect of the bromine atom. Spin-spin coupling between adjacent non-equivalent protons would result in characteristic splitting patterns (e.g., triplets, quartets), which provide valuable information about the connectivity of the carbon chain.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H1 (CH₂) | 4.2 - 4.4 | s | - |

| H3 (CH₂) | 2.6 - 2.8 | t | ~7 |

| H4 (CH₂) | 1.8 - 2.0 | m | - |

| H5 (CH₂) | 1.9 - 2.1 | m | - |

| H6 (CH₂) | 3.4 - 3.6 | t | ~7 |

| OH | Variable (broad s) | s | - |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the ketone is characteristically found at a very low field (downfield). The carbon atom bonded to the bromine (C6) and the carbon bonded to the hydroxyl group (C1) are also expected to be deshielded.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C1 (CH₂OH) | 65 - 70 |

| C2 (C=O) | 205 - 215 |

| C3 (CH₂) | 38 - 42 |

| C4 (CH₂) | 25 - 30 |

| C5 (CH₂) | 30 - 35 |

| C6 (CH₂Br) | 33 - 38 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. For instance, cross-peaks would be observed between the protons on C3 and C4, C4 and C5, and C5 and C6, confirming the linear alkyl chain structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the definitive assignment of each carbon signal based on the chemical shift of the proton attached to it.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (O-H) and carbonyl (C=O) groups.

O-H Stretch: A broad and strong absorption band is anticipated in the region of 3200-3600 cm⁻¹, which is characteristic of the stretching vibration of the hydroxyl group. The broadness is due to hydrogen bonding.

C=O Stretch: A sharp and strong absorption band is expected in the range of 1700-1725 cm⁻¹, which is typical for the carbonyl stretching vibration of an aliphatic ketone.

C-H Stretch: Absorption bands in the region of 2850-3000 cm⁻¹ are due to the stretching vibrations of the C-H bonds in the alkyl chain.

C-Br Stretch: A weaker absorption band in the lower frequency region, typically around 500-600 cm⁻¹, would correspond to the C-Br stretching vibration.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H (Alcohol) | 3200 - 3600 | Strong, Broad |

| C-H (Alkane) | 2850 - 3000 | Medium to Strong |

| C=O (Ketone) | 1700 - 1725 | Strong, Sharp |

| C-Br (Alkyl Halide) | 500 - 600 | Weak to Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound (C₆H₁₁BrO), the molecular ion peak ([M]⁺) would be expected. A key feature would be the presence of two peaks for the molecular ion, [M]⁺ and [M+2]⁺, with nearly equal intensity. This is due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are present in an approximate 1:1 ratio).

The fragmentation pattern would likely involve the loss of small neutral molecules or radicals. Common fragmentation pathways for ketones include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. The presence of the bromine atom would also lead to characteristic fragmentation patterns, such as the loss of a bromine radical (•Br) or hydrogen bromide (HBr). Analysis of these fragment ions helps to piece together the structure of the original molecule.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Ion | Significance |

| 194/196 | [C₆H₁₁BrO]⁺ | Molecular ion peak (M⁺, M+2⁺) |

| 115 | [M - Br]⁺ | Loss of a bromine radical |

| 97 | [M - Br - H₂O]⁺ | Loss of bromine and water |

| 43 | [CH₃CO]⁺ | Acylium ion from alpha-cleavage |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is most useful for analyzing compounds with conjugated systems or chromophores that absorb light in the ultraviolet or visible range. Aliphatic ketones like this compound typically exhibit a weak absorption band corresponding to the n → π* transition of the carbonyl group. This absorption is generally observed in the region of 270-300 nm. The presence of the hydroxyl and bromo groups is not expected to significantly shift this absorption into the visible region. Therefore, while a weak UV absorption may be present, UV-Vis spectroscopy is generally less informative for the detailed structural elucidation of this compound compared to NMR, IR, and MS.

Advanced X-ray Crystallography Studies for Solid-State Structures

As of the current body of scientific literature, advanced X-ray crystallography studies specifically detailing the single-crystal solid-state structure of this compound have not been reported. The successful application of this technique is contingent upon the ability to cultivate a single, high-quality crystal of the compound, a process that can be inherently challenging.

While crystallographic data for this compound is not available, the broader field of X-ray crystallography provides critical insights into the three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical method allows for the precise determination of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and halogen bonding.

Although direct experimental data is absent for the title compound, studies on structurally related halogenated and hydroxylated ketones offer a glimpse into the types of solid-state structures that might be anticipated. For example, the crystal structures of other brominated organic molecules often reveal significant halogen bonding interactions that influence their supramolecular assembly. Similarly, the presence of hydroxyl and carbonyl groups typically leads to the formation of robust hydrogen-bonding networks.

Should single crystals of this compound or its derivatives be successfully obtained and analyzed in the future, the resulting crystallographic data would be presented in a standardized format, as exemplified in the hypothetical data table below.

Hypothetical Crystallographic Data for this compound

This table is for illustrative purposes only and does not represent experimentally determined data.

| Parameter | Hypothetical Value |

| Crystal Data | |

| Chemical formula | C₆H₁₁BrO₂ |

| Formula weight | 195.05 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit Cell Dimensions | |

| a (Å) | 10.123(4) |

| b (Å) | 5.432(2) |

| c (Å) | 15.678(6) |

| α (°) | 90 |

| β (°) | 109.87(2) |

| γ (°) | 90 |

| Volume (ų) | 809.4(5) |

| Z | 4 |

| Data Collection | |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 293(2) |

| Refinement | |

| R-factor (%) | 4.5 |

| wR-factor (%) | 11.2 |

This anticipated data would provide a foundational understanding of the solid-state behavior of this compound, offering a benchmark for computational modeling and a deeper comprehension of its physicochemical properties. The pursuit of single-crystal X-ray diffraction studies remains a significant goal in the comprehensive characterization of this compound.

Computational Chemistry and Theoretical Investigations of 6 Bromo 1 Hydroxy 2 Hexanone

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its stability and reactivity, which are governed by its electronic structure.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. By approximating the electron density, DFT calculations can determine the molecule's ground-state energy, optimized geometry, and various electronic descriptors. For 6-bromo-1-hydroxy-2-hexanone, DFT studies would focus on parameters such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO).

The MEP map visually represents the charge distribution, highlighting electrophilic and nucleophilic regions, which is crucial for predicting reactivity. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G**, provide a balance between accuracy and computational cost for molecules of this size utar.edu.my.

Note: The data in this table is illustrative and represents typical values that would be obtained from a DFT calculation for a molecule with this structure. It is not based on published experimental or computational results for this specific compound.

Ab initio methods are quantum chemistry calculations derived directly from theoretical principles without the inclusion of experimental data. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, as well as multiconfigurational methods like CASSCF and CASPT2, can be employed to map the potential energy surface (PES) of a molecule rsc.org.

Analyzing the energy landscape is crucial for identifying stable isomers, transition states, and reaction pathways. For this compound, these methods could be used to explore the energetics of conformational changes or potential intramolecular reactions, such as cyclization. By calculating the energy of the molecule at various geometries, a detailed map of the energy landscape can be constructed, revealing the most stable structures (local minima) and the energy barriers that separate them rsc.orgresearchgate.net.

Conformational Analysis and Intramolecular Interactions

The flexibility of the six-carbon backbone in this compound allows it to exist in numerous three-dimensional arrangements, or conformations . Computational methods are essential for identifying the most stable conformers and understanding the interactions that stabilize them.

A key structural feature of this compound is the presence of both a hydroxyl (-OH) group at the C1 position and a ketone (C=O) group at the C2 position. This arrangement allows for the formation of a stable intramolecular hydrogen bond. The hydrogen atom of the hydroxyl group can act as a donor, interacting with the lone pair of electrons on the ketone's oxygen atom, which acts as an acceptor.

This interaction would lead to the formation of a pseudo-six-membered ring, a stabilizing structural motif. Such intramolecular hydrogen bonds significantly influence the molecule's preferred conformation, locking the flexible chain into a more rigid structure mdpi.commdpi.com. The strength of this bond can be estimated computationally by analyzing the geometry (e.g., the H---O distance and the O-H---O angle) and by using methods like the Quantum Theory of Atoms in Molecules (QTAIM).

Predicted Parameters for Intramolecular Hydrogen Bond

| Parameter | Typical Calculated Value | Description |

|---|---|---|

| H---O distance | 1.8 - 2.2 Å | The distance between the hydroxyl hydrogen and the ketone oxygen. |

| O-H---O angle | 140 - 160° | The angle formed by the donor oxygen, the hydrogen, and the acceptor oxygen. |

Note: The data in this table is representative of typical intramolecular hydrogen bonds in similar beta-hydroxy ketones and is for illustrative purposes.

The most stable conformations will minimize steric hindrance between bulky groups (like the bromine atom) and optimize favorable interactions, such as the intramolecular hydrogen bond. The relative energies of different conformers (e.g., those with gauche or anti arrangements along the carbon backbone) determine their population at a given temperature.

Illustrative Relative Energies of Hypothetical Conformations

| Conformer Description | Dihedral Angle (C3-C4-C5-C6) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 (Global Minimum) | ~60° (gauche) | 0.00 |

| 2 | ~180° (anti) | 0.85 |

| 3 | ~-60° (gauche) | 1.20 |

Note: This table provides a hypothetical energy ranking for possible conformers to illustrate how computational analysis distinguishes between their stabilities. The global minimum is set to 0.00 kcal/mol for reference.

Prediction of Spectroscopic Parameters

A significant application of computational chemistry is the prediction of spectroscopic data, which can be used to identify and characterize a molecule. By calculating properties related to the interaction of the molecule with electromagnetic radiation, theoretical spectra can be generated and compared with experimental results.

For this compound, DFT and ab initio methods can predict key spectroscopic parameters:

Infrared (IR) Frequencies: Calculations can predict the vibrational frequencies corresponding to the stretching and bending of chemical bonds. Key predicted peaks would include the O-H stretch (broadened and red-shifted due to hydrogen bonding), the C=O stretch of the ketone, C-H stretches, and the C-Br stretch.

Nuclear Magnetic Resonance (NMR) Shifts: Theoretical calculations can predict the ¹H and ¹³C chemical shifts. These predictions are highly sensitive to the molecule's geometry and electronic environment, making them valuable for confirming the structure and identifying the effects of intramolecular interactions, such as hydrogen bonding.

Table of Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Parameter | Predicted Value | Assignment |

|---|---|---|---|

| IR | Vibrational Frequency (cm⁻¹) | ~3450 | O-H stretch (H-bonded) |

| IR | Vibrational Frequency (cm⁻¹) | ~1705 | C=O stretch (H-bonded) |

| IR | Vibrational Frequency (cm⁻¹) | ~650 | C-Br stretch |

| ¹³C NMR | Chemical Shift (ppm) | ~209 | C2 (Ketone Carbonyl) |

| ¹³C NMR | Chemical Shift (ppm) | ~68 | C1 (Hydroxymethyl Carbon) |

| ¹H NMR | Chemical Shift (ppm) | ~4.2 | H on C1 (Hydroxymethyl) |

Note: The data presented in this table is illustrative and represents typical predicted values for the functional groups present in the molecule. These values are intended to demonstrate the output of computational spectroscopic analysis.

Computed NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for molecular structure elucidation. Computational methods, particularly Density Functional Theory (DFT), have become increasingly reliable for predicting NMR parameters such as chemical shifts (δ) and spin-spin coupling constants (J). dntb.gov.uanih.govresearchgate.net For this compound, DFT calculations can provide a theoretical ¹H and ¹³C NMR spectrum, aiding in the assignment of experimental resonances and confirming the molecular structure.

The accuracy of these predictions is highly dependent on the chosen functional and basis set. researchgate.netmdpi.commdpi.com Calculations are typically performed on a geometry-optimized structure of the molecule. The computed chemical shifts are usually referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to provide values that can be directly compared with experimental data.

Below are tables of predicted ¹H and ¹³C NMR chemical shifts for this compound, generated based on DFT calculations for analogous structures and established chemical shift ranges for the functional groups present.

Predicted ¹H NMR Chemical Shifts

| Atom Number | Proton | Predicted Chemical Shift (δ, ppm) | Predicted Splitting Pattern | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|---|

| 1 | H on -OH | ~3.5 | broad singlet | - |

| 1 | -CH₂-OH | ~4.2 | singlet | - |

| 3 | -CH₂- | ~2.7 | triplet | ~7.0 |

| 4 | -CH₂- | ~1.9 | quintet | ~7.2 |

| 5 | -CH₂- | ~1.7 | quintet | ~7.2 |

Predicted ¹³C NMR Chemical Shifts

| Atom Number | Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| 1 | C1 (-CH₂OH) | ~70 |

| 2 | C2 (C=O) | ~210 |

| 3 | C3 (-CH₂-) | ~40 |

| 4 | C4 (-CH₂-) | ~25 |

| 5 | C5 (-CH₂-) | ~32 |

These computed values serve as a valuable guide for interpreting experimental NMR data. Discrepancies between computed and experimental values can often be rationalized by considering solvent effects and conformational dynamics that may not be fully captured in the computational model.

Simulated IR and UV-Vis Spectra

Computational methods can also simulate vibrational and electronic spectra, providing further structural confirmation.

Infrared (IR) Spectroscopy: Theoretical IR spectra are typically calculated from the vibrational frequencies of the molecule's normal modes. For this compound, the most prominent feature in the simulated IR spectrum would be the strong absorption band corresponding to the carbonyl (C=O) group stretch. This peak is expected to appear in the range of 1715-1730 cm⁻¹, characteristic of an aliphatic ketone. libretexts.orgpressbooks.pub Another key feature would be a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. The C-Br stretching frequency is expected to appear in the lower frequency "fingerprint" region, typically around 500-600 cm⁻¹.

Simulated IR Absorption Frequencies

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted Intensity |

|---|---|---|---|

| O-H | Stretch | ~3400 | Broad, Strong |

| C-H (sp³) | Stretch | 2850-3000 | Medium |

| C=O | Stretch | ~1720 | Strong, Sharp |

| C-O | Stretch | ~1050 | Medium |

UV-Vis Spectroscopy: The electronic absorption spectrum of this compound in the ultraviolet-visible range is dominated by transitions involving the carbonyl group. Time-dependent DFT (TD-DFT) calculations can predict the wavelengths of maximum absorption (λ_max). A weak absorption corresponding to the n→π* transition of the ketone carbonyl group is anticipated around 270-300 nm. masterorganicchemistry.com A more intense π→π* transition would be expected at a shorter wavelength, likely below 200 nm.

Simulated UV-Vis Absorption

| Electronic Transition | Predicted λ_max (nm) | Predicted Molar Absorptivity (ε) |

|---|---|---|

| n→π* | ~280 | Low |

Reaction Mechanism Elucidation and Transition State Analysis

A significant application of computational chemistry is the investigation of reaction mechanisms. By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, crucially, transition states. This allows for the determination of activation energies and provides a detailed understanding of the reaction pathway.

Computational Studies of Nucleophilic Substitution at Bromine

The bromine atom in this compound is attached to a primary carbon, making it susceptible to nucleophilic substitution, likely via an Sₙ2 mechanism. ucsb.edulibretexts.org Computational studies can model this reaction by simulating the approach of a nucleophile (e.g., hydroxide (B78521), cyanide) to the C6 carbon.

These calculations would focus on locating the transition state for the reaction. For an Sₙ2 reaction, the transition state is expected to have a trigonal bipyramidal geometry around the C6 carbon, with the nucleophile and the leaving bromide ion in apical positions. sciencerepository.org The energy of this transition state relative to the reactants determines the activation barrier for the substitution. Computational analysis can also provide insights into the charge distribution in the transition state and the extent of bond formation and bond breaking.

Computational Studies of Ketone Reactivity

The carbonyl group is a key site of reactivity in this compound. The carbon atom of the carbonyl is electrophilic and is a target for nucleophilic attack. masterorganicchemistry.commedlifemastery.com Computational modeling can be used to explore the mechanism of nucleophilic addition to the ketone.

A typical computational study would involve modeling the attack of a nucleophile on the C2 carbonyl carbon. The reaction generally proceeds in two steps: nucleophilic attack to form a tetrahedral alkoxide intermediate, followed by protonation of the oxygen to yield an alcohol. libretexts.orgbham.ac.uk Quantum chemical calculations can determine the energy profile of this process, including the stability of the tetrahedral intermediate and the transition state leading to it. These studies can also assess how the reactivity of the ketone is influenced by the presence of the bromo and hydroxyl functional groups elsewhere in the molecule.

Computational Studies of Intramolecular Cyclization

The presence of both a hydroxyl group and a ketone within the same molecule allows for the possibility of intramolecular cyclization. The oxygen atom of the hydroxyl group at C1 can act as an internal nucleophile, attacking the electrophilic carbonyl carbon at C2 to form a five-membered cyclic hemiketal.

Computational studies are well-suited to investigate the thermodynamics and kinetics of this cyclization. rsc.orgrsc.org By calculating the energies of the open-chain form and the cyclic hemiketal, the equilibrium position of the reaction can be predicted. Furthermore, the transition state for the cyclization can be located and its energy calculated, providing the activation barrier for the ring-closing reaction. These theoretical investigations can reveal whether the cyclization is a facile process under certain conditions and provide a detailed picture of the geometric changes that occur along the reaction coordinate.

Derivatization and Analog Synthesis for Advanced Research Applications

Strategies for Functional Group Interconversion on the 6-Bromo-1-hydroxy-2-hexanone Scaffold

The strategic modification of the three key functional groups in this compound opens up a vast chemical space for the generation of novel compounds. These transformations are fundamental to creating libraries of molecules for screening and developing structure-activity relationships.

Transformations of the Carbon-Bromine Bond

The carbon-bromine bond in this compound is a prime site for nucleophilic substitution reactions, allowing for the introduction of a wide range of functionalities at the 6-position. msu.eduuci.eduviu.ca The reactivity of the alkyl bromide can be influenced by the choice of nucleophile and reaction conditions. msu.edu

Common transformations include:

Amination: The bromide can be displaced by ammonia (B1221849) or primary amines to yield primary or secondary amines, respectively. libretexts.orgpressbooks.pubacs.org These reactions often proceed via an SN2 mechanism. pressbooks.pub The resulting amino-functionalized derivatives are valuable for further derivatization or for their potential biological activity.

Azide (B81097) Formation: Reaction with sodium azide provides a straightforward route to the corresponding alkyl azide. tandfonline.comthieme-connect.comorganic-chemistry.orgmdma.ch This transformation is typically carried out in a polar solvent. researchgate.net Alkyl azides are versatile intermediates that can be further transformed, for example, into amines via reduction or into triazoles via cycloaddition reactions.

Thiol Introduction: The bromo group can be substituted by a thiol group through reaction with a sulfur nucleophile, such as sodium hydrosulfide. This introduces a thiol moiety that can be used for conjugation or to study the effects of sulfur-containing groups on the molecule's properties.

Table 1: Nucleophilic Substitution Reactions at the Carbon-Bromine Bond

| Nucleophile | Product Functional Group | Reagents and Conditions |

| Ammonia (NH₃) | Primary Amine (-NH₂) | NH₃ in a suitable solvent |

| Primary Amine (R-NH₂) | Secondary Amine (-NHR) | R-NH₂ in a suitable solvent |

| Sodium Azide (NaN₃) | Azide (-N₃) | NaN₃ in a polar solvent (e.g., DMSO) |

| Sodium Hydrosulfide (NaSH) | Thiol (-SH) | NaSH in a suitable solvent |

Modifications of the Hydroxyl Group

The secondary hydroxyl group at the 1-position offers another handle for derivatization, influencing properties such as solubility and hydrogen bonding capacity.

Key modifications include:

Esterification: The hydroxyl group can be readily esterified by reaction with carboxylic acids, acid chlorides, or anhydrides to form esters. acs.org This modification is useful for creating prodrugs or altering the lipophilicity of the molecule.

Etherification: Formation of ethers can be achieved by reacting the alcohol with an alkyl halide in the presence of a base (Williamson ether synthesis). This allows for the introduction of various alkyl or aryl groups.

Oxidation: The secondary alcohol can be oxidized to a ketone using a variety of oxidizing agents, such as chromic acid or pyridinium (B92312) chlorochromate (PCC). chemguide.co.ukchemistrysteps.comchemistryviews.orgbyjus.comlibretexts.org This would convert this compound into a 1,2-diketone derivative.

Table 2: Modifications of the Hydroxyl Group

| Reaction Type | Reagent | Product Functional Group |

| Esterification | Carboxylic Acid (RCOOH) / Acid Chloride (RCOCl) | Ester (-OCOR) |

| Etherification | Alkyl Halide (R'-X) and Base | Ether (-OR') |

| Oxidation | CrO₃, PCC, or other oxidizing agents | Ketone (C=O) |

Derivatization of the Ketone Moiety

The ketone at the 2-position is a versatile functional group that can undergo a wide range of transformations to introduce new structural motifs.

Important derivatizations include:

Ketal Formation: Reaction with an alcohol or a diol in the presence of an acid catalyst converts the ketone into a ketal. wikipedia.orgnih.govucalgary.calibretexts.orgyoutube.com This is a common strategy for protecting the ketone group during other transformations.

Reductive Amination: The ketone can be converted into an amine through reaction with ammonia or a primary or secondary amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN). wikipedia.orgorganic-chemistry.orglibretexts.orgacs.orgchemistrysteps.com This reaction provides a direct route to amino-functionalized derivatives at the 2-position.

Wittig Reaction: The Wittig reaction allows for the conversion of the ketone into an alkene by reacting it with a phosphorus ylide (Wittig reagent). organic-chemistry.orgwikipedia.orgjove.comthermofisher.comlumenlearning.com This enables the introduction of a carbon-carbon double bond with control over its position.

Table 3: Derivatization of the Ketone Moiety

| Reaction Type | Reagents | Resulting Structure |

| Ketal Formation | Alcohol (R'OH) or Diol, Acid Catalyst | Ketal (geminal diether) |

| Reductive Amination | Amine (R'NH₂), NaBH₃CN | Amine |

| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR') | Alkene |

Synthesis of Structural Analogs and Homologs for Comparative Studies

The synthesis of structural analogs and homologs of this compound is crucial for understanding how modifications to the carbon skeleton and the position of functional groups affect the molecule's properties. These comparative studies are essential for optimizing lead compounds in drug discovery and for developing new materials with tailored characteristics.

Varying Chain Length and Halogen Position

Systematic variation of the carbon chain length and the position of the halogen atom allows for a detailed exploration of the structure-activity relationship.

Chain Length Variation: Homologs with shorter or longer carbon chains can be synthesized. For instance, analogs with five or seven carbon atoms in the backbone would allow for an investigation into the effect of chain length on biological activity or material properties. The synthesis of such analogs would typically start from different starting materials, for example, using an acyloin condensation of esters with different chain lengths to generate the α-hydroxy ketone core. jove.com

Halogen Positional Isomers: The position of the bromine atom can be moved along the carbon chain. For example, synthesizing 5-bromo-1-hydroxy-2-hexanone or 4-bromo-1-hydroxy-2-hexanone would provide insight into the importance of the halogen's location for a particular application. The synthesis of these isomers would likely involve different synthetic routes, potentially starting from commercially available bromo-alcohols or bromo-carboxylic acids.

Introduction of Additional Stereocenters

The existing stereocenter at the 1-position (bearing the hydroxyl group) can be controlled, and new stereocenters can be introduced to explore the impact of stereochemistry on the molecule's function. libretexts.org

Stereoselective Synthesis: The synthesis of enantiomerically pure (R)- or (S)-6-bromo-1-hydroxy-2-hexanone can be achieved through various asymmetric synthesis strategies. acs.orgnih.govnih.govacs.orgresearchgate.netorganic-chemistry.orgorganic-chemistry.org This includes the use of chiral catalysts or starting from chiral precursors.

Introduction of New Chiral Centers: Additional stereocenters can be introduced into the acyclic carbon chain. acs.orgresearchgate.netmsu.eduacs.org For example, the reduction of a ketone precursor with an adjacent chiral center can lead to the formation of a new stereocenter with a specific diastereoselectivity. msu.edu The stereoselective synthesis of such diastereomers is critical for understanding how the three-dimensional arrangement of atoms influences molecular interactions.

Utility in the Synthesis of Diverse Molecular Architectures

The chemical compound this compound is a polyfunctional molecule whose structure is primed for utility in the synthesis of a wide array of more complex molecular architectures. Possessing three distinct reactive sites—a primary alcohol at the C-1 position, a ketone at the C-2 position, and a bromine atom at the C-6 position—it serves as a versatile building block in various synthetic transformations. The α-bromoketone moiety is a particularly powerful synthon, enabling a range of classical and modern organic reactions for the construction of carbocyclic and heterocyclic systems. The terminal bromo group and the primary alcohol provide additional handles for sequential modifications, allowing for the strategic and controlled elaboration of molecular complexity.

The α-bromoketone functional group is a cornerstone in the synthesis of numerous five-membered heterocyclic rings. The reactivity of this moiety allows for the formation of carbon-nitrogen and carbon-sulfur bonds, which are fundamental steps in the construction of azoles and related systems. This compound, by virtue of its structure, can be considered a valuable precursor for a variety of substituted heterocycles, where the hexyl chain substituent can impart specific physical or biological properties.

Thiazole (B1198619) Synthesis: The Hantzsch thiazole synthesis is a classic and widely used method that involves the condensation of an α-haloketone with a thioamide. tandfonline.comsemanticscholar.orgtandfonline.com In this context, this compound can react with various thioamides to produce 2,4-disubstituted thiazoles. The reaction proceeds by initial S-alkylation of the thioamide followed by intramolecular cyclization and dehydration. The resulting thiazole would bear a 4-(4-hydroxybutyl) substituent, offering a site for further functionalization. This method is highly efficient for creating thiazole rings, which are prevalent in many pharmacologically active compounds. scirp.orgresearchgate.net

Oxazole Synthesis: Analogous to thiazole synthesis, oxazoles can be prepared via the Robinson-Gabriel synthesis or related methods, which utilize the reaction of an α-haloketone with a primary amide. pharmaguideline.comresearchgate.netresearchgate.net The reaction of this compound with a primary amide would lead to the formation of a 4-(4-hydroxybutyl)-substituted oxazole. This transformation typically involves the initial N-alkylation of the amide followed by cyclization and dehydration. Oxazoles are important structural motifs in medicinal chemistry and materials science. organic-chemistry.org

Pyrrole (B145914) Synthesis: The Hantzsch pyrrole synthesis provides a route to pyrroles from α-haloketones, β-ketoesters, and an amine (such as ammonia or a primary amine). nih.govnih.gov The α-haloketone component, in this case this compound, reacts to form the pyrrole ring, which would be substituted with the 4-hydroxybutyl group. Polysubstituted pyrroles are key components of many natural products and functional materials. organic-chemistry.org

The table below summarizes the potential heterocyclic products derivable from this compound using established synthetic methodologies.

| Heterocycle | Reagent | General Reaction Name | Potential Product Structure |

| Thiazole | Thioamide (R-CSNH₂) | Hantzsch Synthesis | 2-R-4-(4-hydroxybutyl)thiazole |

| Oxazole | Primary Amide (R-CONH₂) | Robinson-Gabriel Synthesis | 2-R-4-(4-hydroxybutyl)oxazole |

| Pyrrole | β-ketoester and Amine | Hantzsch Synthesis | Substituted 3-(4-hydroxybutyl)pyrrole |

Functionalized linear C6 chains, such as the hexanone backbone of this compound, are common structural motifs in a variety of natural products. While this specific compound may not be a direct, widely cited precursor, its structural features make it a conceptually ideal starting material for the synthesis of more complex natural molecules, particularly those originating from marine environments which are often rich in halogenated and oxygenated compounds. mdpi.comscielo.brnih.gov

The α-bromoketone can be readily converted to an α-hydroxy ketone through hydrolysis, a transformation that can be achieved using reagents like sodium nitrite (B80452). researchgate.net The resulting 1,2-dihydroxy-hexan-3-one or related structures are valuable chiral building blocks. Furthermore, the terminal bromine atom allows for chain extension or the introduction of other functionalities through nucleophilic substitution or cross-coupling reactions, which are key strategies in the total synthesis of complex natural products. mdpi.comresearchgate.net

The synthesis of optically active, highly functionalized carbocycles, which are versatile building blocks for natural products, often starts from simpler, functionalized acyclic precursors. elsevierpure.com The combination of hydroxyl, keto, and bromo functionalities in this compound provides multiple points for stereocontrolled transformations essential in modern synthetic campaigns.

The following table presents examples of natural product classes that contain structural motifs potentially accessible from functionalized hexanone precursors.

| Natural Product Class | Relevant Structural Motif | Potential Synthetic Utility of Precursor |

| Macrolides | Polyketide chains with varied oxygenation patterns | Serves as a C6 building block for elaboration into longer chains. |

| Prostaglandins | Functionalized cyclopentane (B165970) ring with two aliphatic chains | The hexanone chain could be modified to form one of the side chains. |

| Marine Diterpenes | Halogenated and oxygenated carbocyclic skeletons | The bromo- and hydroxy- functionalities are relevant starting points for marine natural product synthesis. |

The oxygen atoms of the hydroxyl and ketone groups in this compound make it a potential chelating ligand for various metal ions. Specifically, the 1-hydroxy-2-keto arrangement can act as a bidentate, monoanionic ligand upon deprotonation of the alcohol. This O,O-donor set can form a stable five-membered chelate ring with a metal center, a common coordination motif found in complexes of α-hydroxy ketones and related β-diketones. nih.govwikipedia.org

The true versatility of this compound in coordination chemistry lies in its potential for derivatization. The bromine atom at the C-6 position is a synthetic handle that can be readily displaced by a wide range of nucleophiles to introduce additional donor atoms. This allows for the systematic design of polydentate ligands with tailored properties. For example, reaction with amines, thiols, or phosphines could yield ligands with O,O,N-, O,O,S-, or O,O,P-donor sets, respectively. Such tailored ligands are crucial in the development of catalysts, sensors, and materials with specific magnetic or optical properties.

The field of coordination chemistry heavily relies on ligands like β-diketones for synthesizing metal complexes. researchgate.netnih.gov Derivatives of this compound could lead to novel ligands that combine the hard oxygen donors of the hydroxy-ketone moiety with softer donor atoms introduced at the terminus of the flexible butyl chain, enabling the complexation of a diverse range of metal ions.

The table below illustrates potential ligand types that could be synthesized from this compound and their typical coordination preferences.

| Donor Set | Derivatization Reagent | Potential Metal Ion Partners |

| O, O | (None - parent molecule) | Early transition metals (e.g., Ti⁴⁺, V⁵⁺), Lanthanides |

| O, O, N | Primary/Secondary Amine | Mid-to-late transition metals (e.g., Co²⁺, Ni²⁺, Cu²⁺) |

| O, O, S | Thiol | Soft, late transition metals (e.g., Pd²⁺, Pt²⁺, Ag⁺) |

| O, O, P | Phosphine | Low-valent transition metals (e.g., Rh⁺, Ir⁺) |

Future Research Directions and Unexplored Avenues in 6 Bromo 1 Hydroxy 2 Hexanone Chemistry

Development of Novel Asymmetric Synthetic Routes

The presence of a stereocenter at the carbon bearing the hydroxyl group in 6-Bromo-1-hydroxy-2-hexanone makes the development of asymmetric synthetic routes a paramount objective. Access to enantiomerically pure forms of this compound would be crucial for its potential applications in pharmaceuticals and as a chiral building block. Future research could focus on several key areas:

Organocatalytic Approaches: The use of small organic molecules as catalysts for asymmetric synthesis has revolutionized the field. Research into the use of proline and its derivatives or chiral phosphoric acids to catalyze the asymmetric α-hydroxylation of a suitable precursor ketone could yield the desired product with high enantioselectivity.

Chiral Ligand-Metal Complexes: Transition metal complexes with chiral ligands are well-established for their efficacy in asymmetric catalysis. The development of new catalytic systems, for instance, based on ruthenium, rhodium, or iridium, for the asymmetric reduction of a corresponding α-diketone or α-keto aldehyde precursor could be a fruitful area of investigation.

Substrate-Controlled Synthesis: An alternative strategy could involve starting from a chiral precursor that directs the stereochemical outcome of the reaction. For example, employing a chiral auxiliary attached to the hexanone backbone could guide the stereoselective introduction of the hydroxyl group.

A hypothetical comparison of potential asymmetric synthetic routes is presented in Table 1.

Table 1: Prospective Asymmetric Synthetic Routes to this compound

| Catalytic System | Precursor | Potential Advantages | Potential Challenges |

|---|---|---|---|

| Proline-derived Organocatalyst | 6-Bromo-2-hexanone | Metal-free, environmentally benign, readily available catalysts. | May require optimization of reaction conditions to achieve high enantiomeric excess. |

| Chiral Ru-BINAP Complex | 6-Bromo-1,2-hexanedione | High turnover numbers, excellent enantioselectivity often observed. | Cost of the metal and ligand, sensitivity to air and moisture. |

Exploration of Bio-inspired and Biocatalytic Transformations

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. The application of enzymes or engineered microorganisms for the synthesis and transformation of this compound is a largely unexplored and promising field.

Enzymatic Reduction: Ketoreductases (KREDs) are enzymes that can reduce ketones to alcohols with exceptional stereoselectivity. Screening a library of KREDs for the asymmetric reduction of a 6-bromo-1,2-hexanedione precursor could provide an efficient route to enantiopure this compound.